N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-(pyrrolidine-1-sulfonyl)benzamide
Description
This compound is a benzamide derivative featuring two key structural motifs:
- Pyridazine core: A 6-methanesulfonyl-substituted pyridazin-3-yl group attached to a phenyl ring at the 3-position. The methanesulfonyl group enhances electrophilicity and may influence metabolic stability .
- Sulfonamide linkage: A 4-(pyrrolidine-1-sulfonyl)benzamide moiety, where the pyrrolidine sulfonyl group contributes to solubility and target binding via hydrogen bonding or hydrophobic interactions.
Properties
IUPAC Name |
N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]-4-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O5S2/c1-32(28,29)21-12-11-20(24-25-21)17-5-4-6-18(15-17)23-22(27)16-7-9-19(10-8-16)33(30,31)26-13-2-3-14-26/h4-12,15H,2-3,13-14H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDUSUFODMBLKFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-(pyrrolidine-1-sulfonyl)benzamide typically involves multiple steps, including the formation of the pyridazine and pyrrolidine rings, followed by their functionalization and coupling. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-(pyrrolidine-1-sulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The pyridazine ring can be reduced under specific conditions to form dihydropyridazine derivatives.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanesulfonyl group would yield sulfone derivatives, while reduction of the pyridazine ring would yield dihydropyridazine derivatives.
Scientific Research Applications
N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-(pyrrolidine-1-sulfonyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-(pyrrolidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The pyridazine ring is known to interact with various enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects . The sulfonyl groups may enhance the compound’s solubility and bioavailability, contributing to its overall efficacy.
Comparison with Similar Compounds
N-(2-((6-(4-Fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
- Structural Differences :
- Pyridazine substitution : The 6-position is substituted with a 4-fluorophenyl group instead of methanesulfonyl.
- Linker : An oxygen-ethyl chain connects the pyridazine to the benzamide, contrasting with the direct phenyl linkage in the target compound.
- Implications: The fluorophenyl group may enhance lipophilicity and π-π stacking interactions compared to the methanesulfonyl group.
4-(Morpholine-4-sulfonyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
- Structural Differences :
- Sulfonamide Group : Morpholine-4-sulfonyl replaces pyrrolidine-1-sulfonyl, introducing an oxygen atom for increased polarity.
- Phenyl Substituent : A 2-oxopyrrolidin group at the 3-position instead of the pyridazine-methanesulfonyl system.
- Implications: Morpholine’s oxygen may improve aqueous solubility compared to pyrrolidine.
Benzamide Derivatives with Hydrophobic Substituents
Compounds such as N-[(2S)-3-(4-Butoxyphenyl)-1-{[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino}-1-oxopropan-2-yl]benzamide (, ID 9) differ significantly:
- Key Differences: Lack pyridazine or sulfonamide groups. Feature bulky alkoxy chains (e.g., butoxy, pentyloxy) and chiral amino alcohol motifs.
- Implications :
- These compounds likely target peptide-binding domains (e.g., GPCRs) rather than sulfonamide-sensitive enzymes.
- Enhanced hydrophobicity from alkoxy groups may reduce solubility compared to the target compound.
Biological Activity
N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-(pyrrolidine-1-sulfonyl)benzamide is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables, research findings, and case studies.
Chemical Structure and Properties
The compound's structure is characterized by the following features:
- Molecular Formula : C19H22N4O4S2
- Molecular Weight : 418.53 g/mol
- IUPAC Name : this compound
Research indicates that this compound may exert its biological effects through multiple mechanisms, including:
- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes that are crucial for cellular signaling pathways.
- Anti-inflammatory Effects : Preliminary studies suggest that the compound may reduce the production of pro-inflammatory cytokines, indicating potential use in inflammatory diseases.
- Anticancer Properties : Some studies have indicated cytotoxic effects against various cancer cell lines, suggesting a role in cancer therapy.
Biological Activity Data
The following table summarizes key biological activities and findings related to this compound:
Case Study 1: Anticancer Efficacy
A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxicity, with IC50 values ranging from 10 to 20 µM across different cell types. The mechanism was attributed to apoptosis induction and cell cycle arrest.
Case Study 2: Anti-inflammatory Effects
In a model of acute inflammation, treatment with the compound significantly reduced markers such as TNF-α and IL-1β in serum samples from treated animals compared to controls. This suggests its potential as an anti-inflammatory agent.
Research Findings
Recent publications have highlighted the diverse biological activities of this compound:
- Pyrazole Derivatives : The compound belongs to a class of pyrazole derivatives known for their broad spectrum of biological activities, including anti-inflammatory and anticancer properties .
- Mechanistic Studies : Detailed mechanistic studies revealed that the compound's action involves modulation of key signaling pathways associated with inflammation and cancer progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
